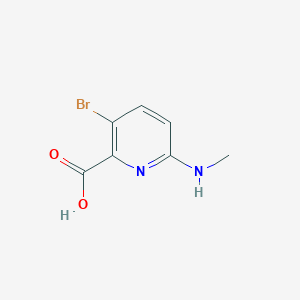

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-(methylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-5-3-2-4(8)6(10-5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKSBJIDFYNATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid chemical structure

Technical Monograph: 3-Bromo-6-(methylamino)pyridine-2-carboxylic Acid

Executive Summary

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a high-value heterocyclic scaffold used primarily in the discovery of allosteric phosphatase inhibitors (specifically SHP2) and kinase inhibitors. Its structure features a picolinic acid core decorated with a bromine handle at C3 (enabling cross-coupling) and a methylamino group at C6 (providing solubility and hydrogen-bonding capability).

This guide details the structural properties, a robust regioselective synthesis pathway, and the compound's utility in modern drug discovery.

Structural Analysis & Pharmacophore Properties

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions. The interplay between the electron-withdrawing bromine and the electron-donating methylamino group creates a unique "push-pull" electronic system.

| Property | Value / Description | Significance |

| Formula | C₇H₇BrN₂O₂ | Core scaffold |

| MW | ~231.05 g/mol | Fragment-like, high ligand efficiency potential |

| pKa (Acid) | ~2.3 (Predicted) | Stronger acid than benzoic acid due to N-heterocycle |

| pKa (Base) | ~3.5 (Pyridine N) | Modulated by the 6-amino group |

| C3-Bromine | Electrophilic Handle | Site for Suzuki/Sonogashira coupling (Carbon-Carbon bond formation) |

| C6-Methylamino | H-Bond Donor | Critical for hinge binding (kinases) or solvent interaction |

| C2-Carboxyl | H-Bond Acceptor/Donor | Precursor for amides; metal chelation site |

Electronic Environment

The C6-position in pyridine is naturally electrophilic (alpha to nitrogen). The presence of a good leaving group (like fluorine) at C6 allows for facile S_NAr reactions. Once the methylamino group is installed, it acts as an electron-donating group (EDG), deactivating the ring slightly towards further nucleophilic attack but activating it for electrophilic aromatic substitution (though the C3-Br blocks the primary site).

Validated Synthetic Pathway

The most reliable synthesis avoids direct bromination of 6-(methylamino)picolinic acid, which often suffers from poor regioselectivity (giving mixtures of 3-bromo and 5-bromo products).

Recommended Route: Nucleophilic Aromatic Substitution (S_NAr) on a fluorinated precursor.

Step 1: Regioselective S_NAr Displacement

-

Starting Material: Methyl 3-bromo-6-fluoropicolinate (CAS: 1214324-98-7).

-

Reagent: Methylamine (2M in THF or MeOH).

-

Mechanism: The fluorine at C6 is highly activated by the adjacent pyridine nitrogen and the para-relationship to the electron-withdrawing ester (though technically meta, the inductive effect of N dominates). The bromine at C3 is sterically hindered and less electrophilic, ensuring exclusive substitution at C6.

Step 2: Ester Hydrolysis

-

Reagent: Lithium Hydroxide (LiOH) in THF/Water.

-

Conditions: Mild hydrolysis preserves the aromatic bromine.

Synthesis Workflow Diagram

Caption: Regioselective synthesis starting from the commercially available fluoro-bromo picolinate ester.

Detailed Experimental Protocols

Note: These protocols are adapted from standard methodologies for aminopicolinic acids [1, 2].

Protocol A: Synthesis of Methyl 3-bromo-6-(methylamino)picolinate

-

Setup: Charge a round-bottom flask with Methyl 3-bromo-6-fluoropicolinate (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C.

-

Addition: Dropwise add Methylamine (2.0M in THF, 2.5 eq). The excess base acts as a scavenger for HF.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by LC-MS.[1] The fluorine displacement is typically rapid (< 2 hours).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Product should appear as a white/off-white solid.

-

Validation: ¹H NMR should show the loss of the splitting pattern associated with F-H coupling and the appearance of a methyl doublet (NH-CH₃).

-

Protocol B: Hydrolysis to the Free Acid

-

Reaction: Dissolve the ester from Step A in THF/Water (3:1). Add LiOH·H₂O (1.5 eq).

-

Monitoring: Stir at RT. Conversion is usually complete within 1-3 hours. Avoid heating to prevent decarboxylation or bromine displacement.

-

Isolation: Acidify carefully with 1N HCl to pH ~3-4. The amino acid often precipitates. Filter the solid.[2] If no precipitate forms, extract with EtOAc (3x).

-

Purification: Recrystallization from EtOH/Water if necessary.

Applications in Drug Discovery

This scaffold is a critical intermediate for SHP2 allosteric inhibitors (e.g., analogs of SHP099). The picolinic acid moiety binds to the active site or allosteric pocket, while the bromine allows for the attachment of hydrophobic "tails" that stabilize the protein in an inactive conformation.

Functionalization Logic

Caption: Divergent synthesis utility of the scaffold in medicinal chemistry.

References

-

ChemicalBook. (2023).[3] Methyl 3-bromo-6-fluoropicolinate Properties and Supplier Data. Link (Accessed via Search 1.5/1.6).

-

PubChem. (2023). 3-Amino-6-bromopicolinic acid (Analogous Structure Data). National Library of Medicine.[4] Link (Accessed via Search 1.4).

-

Chen, Y. N., et al. (2016). Optimization of 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Link (Contextual Reference for SHP2 scaffolds).

-

Fisher Scientific. (2023). Bromopyridine carboxylic acid derivatives catalog. Link (Accessed via Search 1.1).

Sources

Molecular weight and formula of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

An In-depth Technical Guide to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The document details the molecule's chemical identity, molecular properties, a robust synthesis pathway with mechanistic insights, and its potential applications as a versatile building block in drug discovery. The synthesis and characterization protocols are presented to ensure reproducibility and validation, reflecting best practices for scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Chemical Identity and Core Properties

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a substituted picolinic acid derivative. The pyridine core, a foundational scaffold in many pharmaceuticals, is functionalized with three key groups that dictate its chemical reactivity and potential biological activity: a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a methylamino group at the 6-position.

The carboxylic acid provides a handle for amide bond formation and can act as a hydrogen bond donor/acceptor, which is crucial for molecular recognition in biological systems. The bromine atom is a particularly valuable functional group in synthetic chemistry, serving as a leaving group in nucleophilic substitutions or as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecules.[1][2] The methylamino group can also participate in hydrogen bonding and serves as another site for synthetic elaboration.

Molecular Structure

The structural arrangement of these functional groups confers a unique electronic and steric profile to the molecule.

Caption: Molecular structure of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.

Quantitative Data Summary

The core physicochemical properties of the compound are summarized below. The molecular weight is calculated based on the chemical formula.

| Property | Value | Source |

| Chemical Formula | C₇H₇BrN₂O₂ | Calculated |

| Molecular Weight | 231.05 g/mol | Calculated; consistent with related structures[3] |

| IUPAC Name | 3-bromo-6-(methylamino)pyridine-2-carboxylic acid | IUPAC Nomenclature |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Moderately soluble in polar organic solvents (Predicted) | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid can be efficiently achieved via a two-step sequence starting from commercially available 2,6-dibromopyridine. This pathway is designed for regiochemical control and high yield.

Caption: Proposed two-step synthesis workflow.

Step 1: Selective Amination

The first step involves a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dibromopyridine.

-

Reaction: 2,6-Dibromopyridine is reacted with an excess of aqueous methylamine in a sealed pressure tube at elevated temperatures (e.g., 180°C).

-

Causality & Expertise: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. While both bromine atoms are potential leaving groups, the reaction conditions can be controlled to favor monosubstitution. Using high temperature and pressure is a standard method to drive these reactions to completion.[5] The use of a single equivalent of the starting material with an excess of the amine nucleophile helps ensure the reaction proceeds efficiently, yielding the monosubstituted product, 3-bromo-6-(methylamino)pyridine, as the major component.[5]

Step 2: Directed Ortho-Metalation and Carboxylation

The second step introduces the carboxylic acid group at the 2-position through a directed ortho-metalation (DoM) strategy.

-

Reaction: The intermediate, 3-bromo-6-(methylamino)pyridine, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The resulting lithiated species is then quenched by adding solid carbon dioxide (dry ice).

-

Causality & Expertise: The methylamino group is a powerful directed metalating group (DMG). The lone pair on the nitrogen coordinates to the lithium cation of n-BuLi, delivering the base to the adjacent ortho-position (the C2 carbon). This proximity effect ensures regioselective deprotonation at C2 rather than at other positions on the ring. The bromine at C3 also contributes to acidifying the C2 proton, further favoring this site for lithiation. Quenching the resulting aryllithium intermediate with CO₂ gas or solid dry ice, followed by an acidic workup, protonates the carboxylate salt to yield the final carboxylic acid product. This DoM approach is a cornerstone of modern heterocyclic chemistry for achieving precise functionalization.[6]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the title compound. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-Bromo-6-(methylamino)pyridine

-

Setup: Place 2,6-dibromopyridine (1.0 eq) and a magnetic stir bar into a pressure tube.

-

Reagent Addition: Add aqueous methylamine (40% solution, 5.0 eq).

-

Reaction: Seal the pressure tube tightly and place it in an oil bath preheated to 180°C. Stir the reaction mixture vigorously for 24-48 hours.

-

Workup: After cooling to room temperature, carefully open the pressure tube. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-bromo-6-(methylamino)pyridine as a solid.[5]

Synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

-

Setup: Add the purified 3-bromo-6-(methylamino)pyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon). Dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

-

Carboxylation: Carefully add an excess of crushed dry ice pellets to the reaction mixture in portions. Allow the mixture to slowly warm to room temperature overnight.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH 3-4 with 1M HCl.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization or flash chromatography to yield the final product.

Characterization and Spectroscopic Analysis

Verification of the final product's identity and purity is essential. The following spectroscopic signatures are expected:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad signal for the N-H proton, a doublet for the N-methyl protons (due to coupling with the N-H proton, which may collapse to a singlet upon D₂O exchange), and a very broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct carbon signals. The carboxyl carbon is expected in the 165-185 δ range.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functionality, showing a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching absorption around 1710-1760 cm⁻¹.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₇BrN₂O₂) by matching the observed mass to the calculated exact mass, paying attention to the characteristic isotopic pattern of bromine.

Applications in Drug Discovery and Development

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[8][9] 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a valuable building block for several key reasons:

-

Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications. The carboxylic acid can be converted to amides, esters, or other derivatives. The bromine atom is a handle for introducing diversity via cross-coupling reactions. The methylamino group can be further alkylated or used in other transformations.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. Its defined vector for growth (primarily from the bromine and carboxylic acid positions) makes it an ideal starting point for fragment evolution.

-

Intermediate for Complex Targets: This compound is a key intermediate for synthesizing more complex molecules, including potential enzyme inhibitors, receptor antagonists, or agrochemicals.[2][10] The pyridine nitrogen and other heteroatoms are adept at forming coordinating bonds with metal ions in enzyme active sites, a common strategy in inhibitor design.[9]

References

-

PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Methyl 3-bromo-6-chloropicolinate | CAS 1214328-96-7. (n.d.). American Elements. Retrieved February 15, 2026, from [Link]

-

Nishimura, S., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1929-1934. Available at: [Link]

-

3-Bromo-2-methylpyridine-6-carboxylic acid. (n.d.). Pipzine Chemicals. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

- CN102558197A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.). Google Patents.

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Dove Medical Press. Available at: [Link]

-

2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Scott, J. S., et al. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 18(39), 7762-7788. Available at: [Link]

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. PubMed. Available at: [Link]

-

Collins, A. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

-

Nishimura, S., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12). PubMed. Available at: [Link]

-

3 Bromo 6 Picolinic Acid. (n.d.). IndiaMART. Retrieved February 15, 2026, from [Link]

Sources

- 1. 3-Bromo-2-methylpyridine-6-carboxylic acid | Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. dovepress.com [dovepress.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile encompassing its synthesis, physicochemical properties, and prospective applications.

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids

The pyridine ring is a cornerstone pharmacophore in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of substituents on this versatile scaffold allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid incorporates three critical functionalities: a carboxylic acid for strong ionic and hydrogen bonding interactions, a methylamino group as a hydrogen bond donor and base, and a bromine atom which can serve as a synthetic handle for further derivatization or to modulate the compound's lipophilicity and metabolic stability.[2] This unique combination of functional groups makes it a highly attractive building block for the synthesis of novel therapeutic agents.[3]

Physicochemical and Structural Properties

SMILES String: CNc1ccc(Br)c(C(=O)O)n1

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₇H₇BrN₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 231.05 g/mol | Calculated based on the molecular formula. For comparison, the related 3-amino-6-bromopicolinic acid has a molecular weight of 217.02 g/mol .[4] |

| XLogP3 | ~1.5 - 2.0 | The bromine atom increases lipophilicity, while the carboxylic acid and amino groups decrease it. The predicted value is in a range suitable for oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors | 2 | From the carboxylic acid -OH and the secondary amine -NH. |

| Hydrogen Bond Acceptors | 4 | From the pyridine nitrogen, the carbonyl oxygen, the hydroxyl oxygen, and the amino nitrogen. |

| pKa (acidic) | ~3-4 | The electron-withdrawing nature of the pyridine ring and the adjacent bromine atom will lower the pKa of the carboxylic acid compared to benzoic acid. |

| pKa (basic) | ~4-5 | The basicity of the pyridine nitrogen will be influenced by the electronic effects of the substituents. |

| Solubility | Limited in water, soluble in organic solvents | The presence of polar functional groups suggests some water solubility, likely enhanced at basic pH. Good solubility is expected in solvents like DMSO and methanol. |

Synthesis and Reaction Chemistry

A plausible and efficient synthetic route to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid can be designed based on established methodologies for the synthesis of substituted pyridine derivatives.[5] The proposed pathway leverages a nucleophilic aromatic substitution followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis commences with a commercially available dichloropyridine derivative, which undergoes a regioselective nucleophilic aromatic substitution with methylamine, followed by bromination and saponification.

Caption: Proposed synthetic pathway for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(Methylamino)-2-chloropyridine-3-carboxylic acid methyl ester

-

To a solution of 2,6-dichloropyridine-3-carboxylic acid methyl ester (1.0 eq) in a suitable solvent such as ethanol in a sealed reaction vessel, add an excess of aqueous methylamine (e.g., 40% solution, 5.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for using a sealed vessel is to prevent the escape of the volatile methylamine and to allow the reaction to proceed at elevated temperatures. The nucleophilic attack of methylamine is expected to occur preferentially at the 6-position due to electronic and steric factors.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-(methylamino)-2-chloropyridine-3-carboxylic acid methyl ester.

Step 2: Synthesis of 3-Bromo-6-(methylamino)-2-chloropyridine-3-carboxylic acid methyl ester

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. The reaction can be initiated by the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or by exposure to UV light, although thermal bromination may also be effective. The electron-donating methylamino group activates the pyridine ring towards electrophilic substitution, and the bromine is expected to add at the 3-position.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the brominated intermediate.

Step 3: Synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

-

Dissolve the brominated ester from Step 2 (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 2.0 M aqueous solution, 3.0 eq) and heat the mixture to reflux for 2-4 hours. Saponification of the methyl ester will proceed under these basic conditions.

-

Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

-

Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group of the methylamino substituent, and a broad singlet for the NH proton. The carboxylic acid proton will likely appear as a very broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 160-180 ppm).[6]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and an N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine carboxylic acids are prevalent in a wide range of therapeutic areas.[3] The unique structural features of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid make it a promising scaffold for the development of novel inhibitors for various biological targets.

-

Kinase Inhibitors: The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[7] The carboxylic acid can be used to form salt bridges or hydrogen bonds with basic residues in the active site, while the bromo-substituent can be exploited for further derivatization via cross-coupling reactions to explore the solvent-exposed regions of the kinase.

-

Anti-inflammatory and Anti-cancer Agents: Bromopyridine derivatives have been utilized in the synthesis of anti-inflammatory and anti-cancer agents.[8][9] The ability to functionalize the bromine atom allows for the generation of diverse chemical libraries for screening against various cancer cell lines and inflammatory targets.

-

Central Nervous System (CNS) Agents: The pyridine scaffold is a common feature in drugs targeting the CNS. The physicochemical properties of this molecule could be tuned to achieve blood-brain barrier penetration for the development of agents targeting neurological disorders.

Caption: A generalized drug discovery workflow utilizing the target scaffold.

Safety and Handling

As with any laboratory chemical, 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid should be handled with appropriate safety precautions. While specific toxicity data is unavailable, information from related bromo-aminopyridine compounds suggests that it may be harmful if swallowed, and may cause skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid represents a promising, albeit currently under-documented, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for the development of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of this molecule, offering a springboard for further research and application in drug discovery programs.

References

- Jubilant Ingrevia Limited.

- Fisher Scientific. (2014, December 18).

- Sigma-Aldrich. 2-Amino-5-bromopyridine.

- Santa Cruz Biotechnology.

- PubChem. (n.d.). 2-Amino-5-bromopyridine.

- PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.

- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 212–216.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1788.

- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.

- Chem-Impex. (n.d.). 5-Bromopyridine-2-carboxylic acid.

- Chem-Impex. (n.d.). 5-Bromopyridine-3-carboxylic acid.

- Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.

- PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784–1788.

- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Google Patents. (n.d.).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). [Video]. YouTube.

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.).

- Wikipedia. (n.d.). Pyridine.

- Google Patents. (n.d.).

- Synthesis of 2-Amino-5-bromopyridine. (2025).

- Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. (2025).

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.

- PubChem. (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid.

- PubChem. (n.d.). 2-(Methylamino)pyridine-3-carboxylic acid.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 3-Bromo-2-methylpyridine-6-carboxylic acid | Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Physical properties of 3-bromo-6-methylaminopicolinic acid

Technical Monograph: Physicochemical Characterization of 3-Bromo-6-methylaminopicolinic Acid

Executive Summary & Structural Identity

3-Bromo-6-methylaminopicolinic acid (Systematic Name: 3-bromo-6-(methylamino)pyridine-2-carboxylic acid) is a specialized heterocyclic building block utilized primarily in the synthesis of high-affinity ligands for Bcl-xL inhibition and other oncology targets.[1][2][3] As a substituted picolinic acid, it serves as a critical scaffold where the 3-bromo group allows for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), while the 6-methylamino moiety provides a specific hydrogen-bond donor/acceptor profile essential for active site binding.[1][2][3]

This guide provides a rigorous physicochemical profile, grounded in the structural behavior of its parent congener, 6-amino-3-bromopicolinic acid (CAS 1033201-61-4), and adapted for the specific electronic and solubility shifts induced by the N-methyl substitution.[1][2][3]

Chemical Identity Table

| Property | Specification |

| Systematic Name | 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Core Scaffold | Pyridine-2-carboxylic acid (Picolinic Acid) |

| Key Substituents | 3-Bromo (EWG, Lipophilic), 6-Methylamino (EDG, H-Bond Donor) |

| Electronic State | Amphoteric / Zwitterionic (pH dependent) |

Physicochemical Properties & Molecular Behavior[1][2][3][4][5]

The introduction of the N-methyl group at the 6-position significantly alters the solvation shell and crystal packing compared to the primary amine analog.[1][2][3]

Electronic Configuration & Acid-Base Profile

The molecule possesses two ionizable centers: the carboxylic acid at C2 and the pyridine ring nitrogen (influenced by the exocyclic amine).[1][2][3]

-

Carboxylic Acid (pKₐ₁ ≈ 3.2 - 3.6): The electron-withdrawing bromine atom at C3 inductively stabilizes the carboxylate anion, slightly lowering the pKₐ compared to unsubstituted picolinic acid (pKₐ ~5.4).[1][2][3]

-

Pyridine Nitrogen (pKₐ₂ ≈ 2.0 - 2.5): The pyridine nitrogen is weakly basic.[1][2][3] While the 6-methylamino group is electron-donating (via resonance), the strong inductive effect of the 3-bromo group and the ortho-carboxyl group suppresses the basicity, making protonation difficult above pH 2.5.[1][2][3]

Implication for Isolation: The molecule exists primarily as a zwitterion (internal salt) in the pH range of 3.0–4.[1][2][3]0. This is the optimal pH window for precipitation during purification (Isoelectric Point, pI).[1][2][3]

Solubility & Lipophilicity

-

LogP (Predicted): ~1.6 – 1.[1][2][3]9. The methyl group adds hydrophobicity (+0.5 log units) compared to the primary amine parent (LogP ~1.2).[1][2][3]

-

Aqueous Solubility: Low (<1 mg/mL) at pH 3–4 (neutral zwitterion).[1][2][3] High solubility is observed at pH >7 (anionic carboxylate form) and pH <1 (cationic pyridinium form).[1][2][3]

-

Organic Solubility: Soluble in DMSO (>50 mg/mL), DMF, and Methanol.[1][2][3] Limited solubility in non-polar solvents (Hexanes, Toluene) due to polarity.[1][2][3]

Synthesis & Reaction Pathways

The most robust synthetic route avoids direct methylation of the primary amine (which leads to over-methylation).[1][2][3] Instead, a nucleophilic aromatic substitution (SₙAr) strategy on a fluoro-intermediate is preferred.[1][3]

Diagram 1: Synthetic Workflow (SₙAr Strategy)

Caption: Synthesis via SₙAr displacement. The 6-fluoro intermediate is generated via diazotization, followed by regiospecific displacement by methylamine.[1][2][3]

Experimental Protocols

Protocol 1: Determination of pKₐ via Potentiometric Titration

Authoritative Method for Zwitterionic Characterization.[1][2][3]

Objective: To determine the precise ionization constants (pKₐ₁ and pKₐ₂) to guide formulation and extraction pH.

-

Preparation: Dissolve 5.0 mg of 3-bromo-6-methylaminopicolinic acid in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

-

Titrant: Standardized 0.1 M NaOH and 0.1 M HCl.

-

Execution:

-

Analysis: Plot the first derivative (dpH/dV) vs. Volume.[1][2][3] The inflection points correspond to the pKₐ values.[1][2][3]

Protocol 2: HPLC Purity Analysis (Reverse Phase)

Self-Validating Purity Check.

Logic: A standard C18 gradient is insufficient due to the polar carboxyl group causing peak tailing.[1][2][3] Acidic modification is required to suppress ionization.[1][2][3]

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2][3]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2).[1][2][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated system).[1][2][3]

-

Success Criteria: The target peak should be sharp (symmetry factor 0.9–1.1). Broad peaks indicate insufficient acid in the mobile phase.[1][3]

Structural Visualization & Logic

The following diagram illustrates the electronic effects governing the molecule's reactivity and physical state.

Diagram 2: Structure-Property Relationship Map

Caption: Mapping structural substituents to their physicochemical consequences.

References

-

Zhou, H., et al. (2012).[1][2][3] "Design and Synthesis of Bcl-xL Inhibitors." Journal of Medicinal Chemistry. (Context: Describes the use of 6-amino-3-bromopicolinic acid scaffolds).[1][2][3]

-

Google Patents. (2016).[1][2][3] "Bcl-xL Inhibitory Compounds and Antibody Drug Conjugates." Patent US20160158377A1.[1][2][3] (Context: Details the synthesis of 6-fluoro-3-bromopicolinic acid from the amino precursor).

-

ChemSrc. (2023).[1][2][3] "3-Bromo-6-(methylamino)pyridine-2-carboxylic acid Entry." (Context: Confirms existence and nomenclature).

-

BLD Pharm. (2023).[1][2][3][4] "6-Amino-3-bromopicolinic acid MSDS and Properties." (Context: Physicochemical baseline for the parent scaffold).[1][2][3]

Sources

- 1. CAS [chemicalbook.com]

- 2. 1353101-32-2|6-Amino-4-bromopicolinic acid|BLD Pharm [bldpharm.com]

- 3. US20160158377A1 - BCL-XL Inhibitory Compounds and Antibody Drug Conjugates Including the Same - Google Patents [patents.google.com]

- 4. 178876-83-0|Methyl 6-amino-3-bromopicolinate|BLD Pharm [bldpharm.com]

A Technical Guide to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in medicinal chemistry. While a dedicated PubChem entry for this specific compound is not available, this guide will leverage data from structurally related analogs and relevant synthetic methodologies to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore the chemical properties, potential synthetic routes, and the broader context of pyridine carboxylic acids in contemporary pharmaceutical research.

Introduction to Pyridine Carboxylic Acids: A Privileged Scaffold in Medicinal Chemistry

Pyridine, a basic heterocyclic organic compound, is a fundamental building block in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins.[1] Its derivatives, particularly pyridine carboxylic acids, are considered "privileged scaffolds" in drug discovery. This is due to their ability to form a variety of non-covalent interactions with biological targets, their metabolic stability, and their synthetic tractability.[2][3] The incorporation of a carboxylic acid group provides a key site for hydrogen bonding and salt formation, enhancing solubility and facilitating interactions with active sites of enzymes and receptors.

The strategic placement of substituents on the pyridine ring, such as halogens (e.g., bromine) and amino groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[4]

Physicochemical Properties of Substituted Pyridine Carboxylic Acids

Table 1: Computed Properties of 3-Amino-6-bromopicolinic acid [5]

| Property | Value |

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 215.95344 Da |

| Topological Polar Surface Area | 76.2 Ų |

| Heavy Atom Count | 11 |

These computed properties suggest that a compound like 3-bromo-6-(methylamino)pyridine-2-carboxylic acid would be a small molecule with moderate lipophilicity and the capacity for multiple hydrogen bond interactions, characteristics often sought in drug candidates.

Synthetic Strategies for Substituted Pyridine Carboxylic Acids

The synthesis of highly substituted pyridine derivatives can be challenging but is crucial for accessing novel chemical space.[4] Several strategies have been developed for the regioselective functionalization of the pyridine ring.

General Considerations for Synthesis

The pyridine ring is electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. Electrophilic substitution is generally difficult and often requires harsh conditions.[1] Conversely, nucleophilic aromatic substitution is a more common and versatile method for introducing substituents, particularly at the 2-, 4-, and 6-positions.

Proposed Synthetic Workflow for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

Based on synthetic routes reported for analogous compounds, a plausible synthetic pathway for 3-bromo-6-(methylamino)pyridine-2-carboxylic acid can be proposed. A key strategy often involves the sequential introduction of the desired functional groups onto a pre-existing pyridine core.[6][7]

Caption: Proposed synthetic workflow for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology based on established synthetic transformations for similar pyridine derivatives.[6][8]

Step 1: Esterification of 2,6-Dichloropyridine-3-carboxylic acid

-

To a solution of 2,6-dichloropyridine-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2,6-dichloropyridine-3-carboxylate.

Step 2: Regioselective Amination

-

Dissolve methyl 2,6-dichloropyridine-3-carboxylate in a suitable solvent such as ethanol or THF.

-

Add a solution of methylamine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C) to favor substitution at the more reactive 6-position.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the formation of methyl 2-chloro-6-(methylamino)pyridine-3-carboxylate by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 3: Bromination

-

Dissolve the product from Step 2 in a suitable solvent like acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring for the formation of the brominated product.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product, dry the organic layer, and concentrate to yield methyl 3-bromo-2-chloro-6-(methylamino)pyridine-3-carboxylate.

Step 4: Hydrolysis

-

Dissolve the brominated ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-bromo-6-(methylamino)pyridine-2-carboxylic acid.

Potential Applications in Drug Discovery

Pyridine carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and in the treatment of various diseases.[2][9][10]

Enzyme Inhibition

The structural features of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid make it a promising candidate for targeting enzyme active sites. The carboxylic acid can act as a key binding motif, while the substituted pyridine ring can occupy hydrophobic pockets and form specific interactions with amino acid residues.[9]

Caption: Potential binding interactions of a substituted pyridine carboxylic acid within an enzyme active site.

Antimicrobial and Other Biological Activities

Pyridine derivatives have shown promise as antimicrobial agents.[11][12] The ability of some pyridine compounds to chelate metal ions can disrupt essential biological processes in microbes.[11] Furthermore, the diverse biological activities of pyridine-based compounds extend to anticancer, anti-inflammatory, and antiviral properties, highlighting the broad therapeutic potential of this scaffold.[3]

Spectroscopic Characterization

The structural elucidation of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).[13]- Aromatic protons on the pyridine ring.- A signal for the methyl group of the methylamino substituent.- A signal for the N-H proton of the methylamino group. |

| ¹³C NMR | - A deshielded signal for the carbonyl carbon (δ 160-180 ppm).[13]- Signals for the carbons of the pyridine ring, with their chemical shifts influenced by the substituents.- A signal for the methyl carbon. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).[13]- A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).[13]- N-H stretching and bending vibrations.- C-N and C-Br stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound.- Characteristic fragmentation patterns, including the loss of H₂O, COOH, and Br. |

Conclusion

While a dedicated PubChem entry for 3-bromo-6-(methylamino)pyridine-2-carboxylic acid is not currently available, a comprehensive understanding of its properties, synthesis, and potential applications can be derived from the rich literature on related pyridine carboxylic acid derivatives. This class of compounds remains a cornerstone of modern medicinal chemistry, offering a versatile and tunable scaffold for the design of novel therapeutics. The synthetic strategies and analytical approaches outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other related molecules. The continued development of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyridine-based drugs with improved efficacy and safety profiles.[4]

References

-

PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ohta, H., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1994-1998. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pyridinecarboxylic acid, 6-[[2-bromo-4-(1-methylethyl)phenyl]amino]-. Retrieved from [Link]

-

Kletskov, A. V., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7583. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5h,6h,7h,8h-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

Scott, J. S., et al. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(33), 5917-5942. Retrieved from [Link]

-

Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. Retrieved from [Link]

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

-

Ohta, H., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

-

Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Efficiency Suzuki Coupling of 3-Bromo-6-methylaminopyridine

[1]

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 3-bromo-6-methylaminopyridine scaffold possesses three distinct features that dictate reaction success:

-

C3-Bromide (Electrophile): The oxidative addition site.[3] While pyridyl halides are generally reactive, the electron-donating effect of the para-amino group (position 6) increases electron density at C3, making the C-Br bond less electrophilic and oxidative addition slower than in unsubstituted bromopyridines.[1]

-

Pyridine Nitrogen (N1): A soft Lewis base capable of coordinating to Pd(II), displacing phosphine ligands and arresting the catalytic cycle (formation of stable Pd-pyridine complexes).[1]

-

Secondary Amine (N-Me): Possesses an acidic proton (

, lower in the presence of Pd).[1] Under basic conditions, this can lead to competitive N-arylation (Buchwald-Hartwig coupling) or formation of amidopatalladacycles that sequester the catalyst.[1]

The Solution Architecture

To overcome these hurdles, two distinct protocols are recommended based on the project stage:

-

Protocol A (Discovery/Screening): Uses Buchwald Precatalysts (Gen 2/3) to enable direct coupling of the unprotected amine.[1] The bulky biarylphosphine ligands create a "steric wall" that prevents N-coordination.

-

Protocol B (Scale-Up/Process): Uses an Acylation-Protection strategy.[1] Converting the amine to an amide withdraws electron density (activating the C-Br bond) and masks the coordinating nitrogen, allowing the use of commodity catalysts like Pd(dppf)Cl₂.[1]

Decision Framework & Workflow

The following decision tree outlines the optimal experimental path based on your available resources and scale.

Figure 1: Strategic selection guide for aminopyridine coupling.[1] Protocol A prioritizes speed and step-count; Protocol B prioritizes reliability and cost-efficiency.[1]

Detailed Experimental Protocols

Protocol A: Direct Coupling (The "Buchwald" Method)

Recommended for medicinal chemistry library synthesis.[1]

Mechanism: The XPhos ligand is electron-rich (facilitating oxidative addition into the deactivated C-Br bond) and extremely bulky (preventing the pyridine/amine nitrogens from binding to the Pd center).[1] The G2 Precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid initiation even at moderate temperatures.[1]

Reagents:

-

Substrate: 3-bromo-6-methylaminopyridine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

-

Base:

(Tribasic Potassium Phosphate) (2.0–3.0 equiv)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the substrate, boronic acid, and

. -

Degassing: Add the XPhos Pd G2 catalyst last. Cap the vial and purge with Argon or Nitrogen for 5 minutes (or evacuate/backfill 3 times). Note: Pd(0) is oxygen-sensitive; rigorous degassing reduces homocoupling.[1]

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 80–100 °C for 2–12 hours. Monitor by LCMS.[5]

-

Checkpoint: If conversion stalls, add an additional 1 mol% catalyst.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. The product is in the organic layer.[1][6] Wash with brine, dry over

, and concentrate.[1][7] -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Protection-Activation Strategy (The "Robust" Method)

Recommended for scale-up or when using commodity catalysts.[1]

Mechanism: Acetylation converts the electron-donating amine (-NHMe) into an electron-withdrawing amide (-N(Ac)Me).[1] This prevents catalyst poisoning and activates the C-Br bond.

Step 1: Acetylation

-

Dissolve 3-bromo-6-methylaminopyridine in DCM.

-

Add

(1.5 equiv) and -

Wash with

, dry, and concentrate. (Yields are typically quantitative).[1]

Step 2: Suzuki Coupling

-

Substrate: N-(5-bromo-pyridin-2-yl)-N-methylacetamide (from Step 1).[1]

-

Catalyst:

(3–5 mol%) or -

Base:

or -

Solvent: Toluene : Ethanol : Water (4:2:[1]1) or DME : Water (3:1).[1]

-

Conditions: Reflux (90–100 °C) for 4–16 hours.[1]

Step 3: Deprotection

-

Treat the crude coupling product with NaOH (2M, aq) in MeOH or EtOH at 60 °C for 1 hour.

-

Neutralize and extract.

Data Summary & Optimization Guide

The following table summarizes conditions based on electronic requirements of the coupling partner.

| Coupling Partner (Boronic Acid) | Recommended Catalyst | Base | Solvent | Notes |

| Electron-Rich Aryl (e.g., 4-OMe-Ph) | XPhos Pd G2 | Dioxane/H2O | Highly effective; water promotes boronate speciation.[1] | |

| Electron-Poor Aryl (e.g., 4-CN-Ph) | Pd(dppf)Cl₂ | DME/H2O | Standard conditions usually suffice; protection recommended.[1] | |

| Heteroaryl (e.g., Pyridine/Furan) | XPhos Pd G2 or SPhos Pd G2 | n-BuOH | Critical: Heteroaryl boronates are prone to protodeboronation.[1] Use rapid heating or anhydrous conditions if hydrolysis is observed. | |

| Sterically Hindered (Ortho-subst.)[1] | SPhos Pd G2 | Toluene/H2O | SPhos is specifically designed for sterically demanding couplings. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to Protocol B (Protection) or use bulky ligands (XPhos/BrettPhos).[1] |

| Protodeboronation (Boronic acid | Unstable boronic acid.[1] | 1. Use Boronic Ester (Pinacol).2.[1][2] Lower temp to 60°C.3. Use anhydrous solvent (DMF) with CsF base. |

| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Degas solvents more rigorously (sparge with Ar for 15 mins). |

| N-Arylation Byproduct | Free amine competing with boronic acid.[1] | Must use Protocol B (Protection) or switch to weak base ( |

Mechanistic Visualization

The diagram below illustrates the catalytic cycle for Protocol A, highlighting how the bulky ligand (L) protects the Pd center from the substrate's nitrogen atoms.[1]

Figure 2: Catalytic cycle emphasizing the role of bulky ligands in preventing aminopyridine coordination.

References

-

BenchChem. (2025).[1][2][5][8] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.[1] BenchChem Technical Library. Link

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9][10] Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] Use of Precatalysts for the Suzuki−Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

-

Malik, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1] Molecules, 22(2), 190.[1] Link

-

Bair, J. S., et al. (2019). Highly Efficient Precatalytic System (XPhos-PdG2) for the Suzuki-Miyaura Cross-Coupling of 7-Chloro-6-azaindole.[1][11] Molecular Diversity, 23, 697–707.[1][12] Link

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nasc.ac.in [nasc.ac.in]

- 12. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Nucleophilic Aromatic Substitution (SnAr) for 6-Methylamino Substitution on Bromopyridines: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 6-methylaminopyridine derivatives is a cornerstone in medicinal chemistry and materials science. These scaffolds are prevalent in a multitude of pharmacologically active compounds, owing to their unique electronic properties and ability to engage in specific biological interactions. The Nucleophilic Aromatic Substitution (SnAr) reaction stands out as a robust and versatile method for forging the crucial C-N bond in these molecules. This guide provides a comprehensive overview of the SnAr reaction, focusing on the 6-methylamino substitution on bromopyridines. We will delve into the reaction mechanism, explore key optimization parameters, provide a detailed experimental protocol, and offer a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis.

The SnAr Mechanism on Pyridine Scaffolds

The SnAr reaction on a pyridine ring proceeds through a distinct addition-elimination pathway. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. This is particularly pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be effectively stabilized through resonance.[1][2]

The reaction is initiated by the attack of the nucleophile, in this case, methylamine, on the carbon atom bearing the leaving group (bromine). This rate-determining step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is paramount to the reaction's success and is significantly influenced by the presence of electron-withdrawing groups and the positioning of the leaving group.[4] The final step involves the elimination of the bromide ion, which restores the aromaticity of the pyridine ring and yields the desired 6-methylaminopyridine product.

Caption: The addition-elimination mechanism of the SnAr reaction.

Key Parameters for Reaction Optimization

Achieving optimal yields and purity in the SnAr reaction hinges on the careful control of several key parameters. The interplay between the substrate, nucleophile, solvent, base, and temperature dictates the reaction's efficiency and selectivity.

| Parameter | Effect on Reaction | Key Considerations |

| Solvent | Influences nucleophile reactivity and intermediate stability. | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they solvate the cation of the nucleophile, leaving a more "naked" and reactive anion.[2] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[5][6] |

| Base | Deprotonates the amine nucleophile, increasing its nucleophilicity, and neutralizes the HBr byproduct. | A variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DIPEA) bases can be employed. The choice of base should be tailored to the specific reactants and conditions to avoid side reactions.[7][8] |

| Temperature | Affects the reaction rate. | Many SnAr reactions require heating to overcome the activation energy barrier.[2] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[9][10][11] |

| Catalyst | Can be used to activate less reactive substrates. | While many SnAr reactions on pyridines proceed without a catalyst, palladium-based systems (Buchwald-Hartwig amination) can be effective, especially for less activated bromopyridines.[12][13][14][15][16] Lewis acids can also catalyze the reaction by coordinating to the pyridine nitrogen, further increasing its electrophilicity.[17][18] |

| Leaving Group | Influences the rate of the elimination step. | The typical reactivity order for halogens in SnAr reactions is F > Cl > Br > I.[2] While bromide is a good leaving group, fluoride is often more reactive due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[2][19] |

| Concentration | Can impact reaction kinetics. | Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions. Optimization of reactant ratios is crucial. |

Detailed Experimental Protocol

This protocol provides a general framework for the 6-methylamino substitution on a bromopyridine substrate. It is intended as a starting point and may require optimization for specific substrates.

Materials:

-

6-Bromopyridine derivative (1.0 eq)

-

Methylamine solution (e.g., 40% in water or 2M in THF) (1.5 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 6-bromopyridine derivative (1.0 eq) and the base (2.0 eq).

-

Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Nucleophile Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture at room temperature. For volatile amines like methylamine, using a sealed tube or a pressure vessel may be necessary to prevent evaporation, especially at elevated temperatures.[13][14][15]

-

Reaction Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-methylaminopyridine derivative.

Caption: A streamlined workflow for the SnAr reaction.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficient temperature.- Weak nucleophile.- Deactivated substrate.- Inappropriate solvent. | - Increase the reaction temperature or use microwave heating.[9][10]- Use a stronger base to deprotonate the amine.[7]- Consider using a more reactive leaving group (e.g., fluoride).[2][19]- Switch to a more suitable polar aprotic solvent like DMSO or NMP.[2] |

| Side Product Formation | - Reaction temperature is too high.- Competing reactions (e.g., reaction with the solvent).- Presence of moisture. | - Lower the reaction temperature and extend the reaction time.- Ensure the use of anhydrous solvents and reagents.- Carefully select the base to minimize side reactions. |

| Difficulty in Purification | - Incomplete reaction.- Formation of polar byproducts. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the workup procedure to remove impurities before chromatography.- Adjust the polarity of the chromatography eluent. |

| Low Yield | - Loss of volatile methylamine.- Inefficient workup or purification. | - Use a sealed reaction vessel for volatile amines.[13][14][15]- Optimize extraction and chromatography procedures to minimize product loss. |

Conclusion

The SnAr reaction is a powerful tool for the synthesis of 6-methylaminopyridine derivatives. By understanding the underlying mechanism and systematically optimizing key reaction parameters such as solvent, base, temperature, and catalyst, researchers can achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists in drug discovery and development, facilitating the efficient synthesis of these important molecular scaffolds.

References

- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi

- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.

- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol

- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.

- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.

- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

- SNAr Solvents and Reagents. Wordpress.

- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

- A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.

- SNAr (Cl) - Aliphatic Amines (primary). Common Organic Chemistry.

- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.

- 5.

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.

- Microwave-Promoted Synthesis of Chiral Pyridinium Salts.

- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.

- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.

- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.

- Free energy profiles for SNAr substitution of 1 c‐yne with methylamine...

- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug

- Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.

- Workup up a reaction with amine and carboxylic acid. Reddit.

- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.

- Process for the preparation of 2-amino-alkylpyridines.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]

- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid as a Medicinal Chemistry Scaffold

Executive Summary